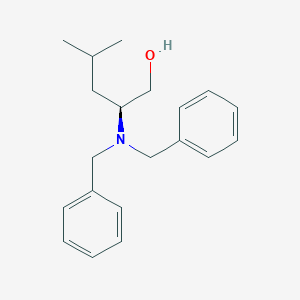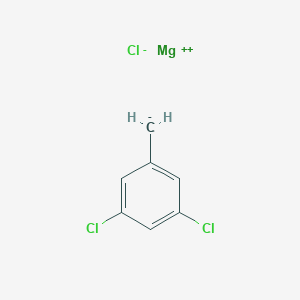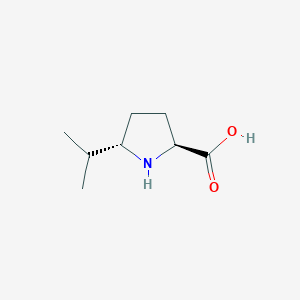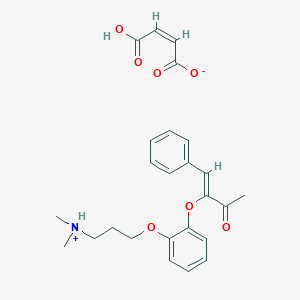
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMEM and is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
Mechanism of Action
The mechanism of action of DMEM involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function and behavior, including improved memory and attention. In addition, DMEM has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMEM has been shown to have a range of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, DMEM has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. DMEM has also been shown to have anti-inflammatory effects, which may be beneficial in a range of disease states.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMEM for lab experiments is its potent inhibitory effects on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system and for developing potential treatments for diseases such as Alzheimer's. However, one limitation of DMEM is its complex synthesis method, which can make it difficult and time-consuming to produce.
Future Directions
There are many potential future directions for research on DMEM. One area of interest is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. DMEM's potent inhibitory effects on acetylcholinesterase make it a promising candidate for the development of new drugs that target this enzyme. In addition, DMEM's antioxidant and anti-inflammatory properties may also have potential therapeutic applications in a range of disease states. Further research is needed to fully elucidate the potential applications of DMEM in scientific research and medicine.
Synthesis Methods
The synthesis of DMEM involves several steps, including the reaction of 2-(2-(Dimethylamino)propoxy)-1-chlorobenzene with 4-phenyl-3-buten-2-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methoxy-2-propanol to form the maleate salt of DMEM. The synthesis of DMEM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
DMEM has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DMEM has been shown to be a potent inhibitor of acetylcholinesterase. This enzyme plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a range of effects on cognitive function and behavior.
Properties
| 106064-06-6 | |
Molecular Formula |
C25H29NO7 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1- |
InChI Key |
WLTHWHZKIGAKPG-BQPHEIBYSA-N |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
synonyms |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


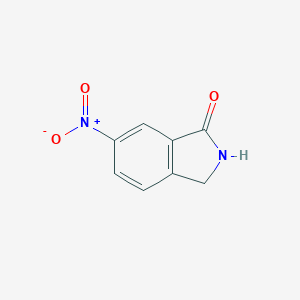
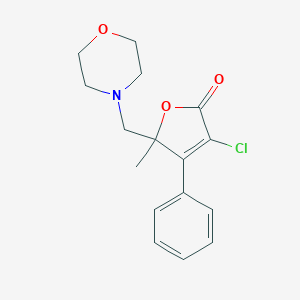
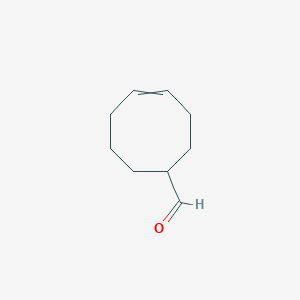

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
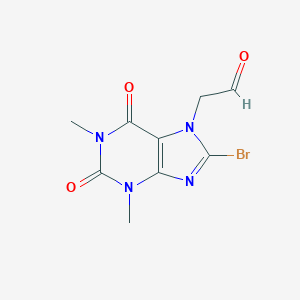
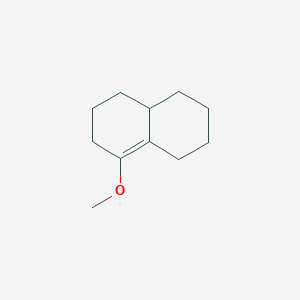


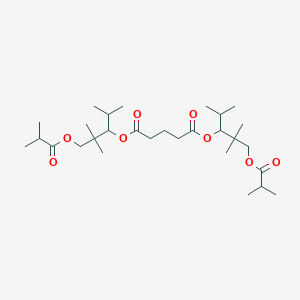
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
